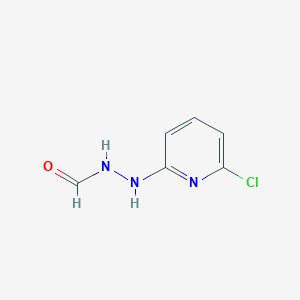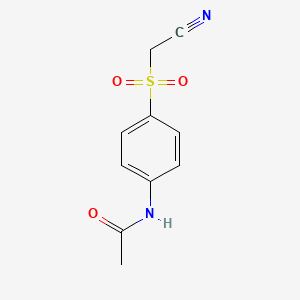
4-Hidroxi-7,8-dimetoxiquinolina
Descripción general
Descripción
4-Hydroxy-7,8-dimethoxyquinoline is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Hydroxy-7,8-dimethoxyquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 382168. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Hydroxy-7,8-dimethoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-7,8-dimethoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antibacterianas y antimicrobianas
4-Hidroxi-7,8-dimetoxiquinolina: se ha estudiado por su potencial en la creación de nuevos compuestos antibacterianos, particularmente contra cepas resistentes a los medicamentos. Los derivados del compuesto han mostrado efectos inhibitorios sobre microorganismos Gram-positivos, lo cual es crucial en la lucha contra las enfermedades infecciosas .
Química medicinal
En el ámbito de la química medicinal, los derivados de This compound se están explorando por su importancia farmacológica. Se han asociado con un amplio espectro de bio-respuestas, incluidas actividades anticancerígenas, antioxidantes, antiinflamatorias y antimaláricas. Esto los convierte en una clase valiosa de farmacóforos en el desarrollo de agentes terapéuticos .
Agricultura
Dentro de la agricultura, This compound se utiliza como intermedio en la síntesis de pesticidas y herbicidas. Sus propiedades fungicidas e insecticidas se aprovechan para proteger los cultivos y garantizar mayores rendimientos .
Ciencia de materiales
Los derivados del compuesto, particularmente los relacionados con 7,8-dihidroxiquinolina, se han sintetizado con propiedades neuroprotectoras. Estas propiedades se están investigando por sus posibles aplicaciones en la ciencia de los materiales, como el desarrollo de materiales que pueden tener interacciones biológicas beneficiosas .
Aplicaciones ambientales
Si bien no se encontraron referencias directas a aplicaciones ambientales de This compound, sus análogos estructurales, como 8-hidroxiquinolina, se han destacado por sus fuertes propiedades quelantes con varios cationes. Esta característica es significativa para la remediación ambiental, ya que se puede utilizar para eliminar metales tóxicos de los suelos y las vías fluviales .
Usos industriales
En entornos industriales, This compound es reconocida por sus propiedades químicas especiales. Es proporcionado por proveedores para diversas aplicaciones especializadas, que podrían incluir su uso como intermedio químico en la síntesis de compuestos más complejos .
Mecanismo De Acción
Target of Action
It is known that quinolines, the parent heterocycle of this compound, have a wide range of biological and pharmacological activities . They are valuable in drug research and development, and many publications have dealt with their synthetic analogs .
Biochemical Pathways
Quinolines are known to play roles in natural and synthetic chemistry and have biologically and pharmacologically significant activities .
Análisis Bioquímico
Biochemical Properties
4-Hydroxy-7,8-dimethoxyquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the activity of these enzymes, thereby influencing the cellular oxidative state .
Cellular Effects
4-Hydroxy-7,8-dimethoxyquinoline affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways like the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 4-Hydroxy-7,8-dimethoxyquinoline involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can bind to DNA and influence gene expression by acting as a transcriptional regulator .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-7,8-dimethoxyquinoline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Hydroxy-7,8-dimethoxyquinoline vary with different dosages in animal models. At low doses, it can have beneficial effects, such as reducing oxidative stress and enhancing cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .
Metabolic Pathways
4-Hydroxy-7,8-dimethoxyquinoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall activity and effects on cellular function .
Transport and Distribution
The transport and distribution of 4-Hydroxy-7,8-dimethoxyquinoline within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by organic anion transporters and can bind to intracellular proteins that facilitate its distribution within the cell . This distribution can affect its localization and accumulation in specific cellular compartments .
Subcellular Localization
4-Hydroxy-7,8-dimethoxyquinoline exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular function . This subcellular localization is crucial for its activity and function within the cell .
Propiedades
IUPAC Name |
7,8-dimethoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-9-4-3-7-8(13)5-6-12-10(7)11(9)15-2/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKBTCLRDAEMQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C=CN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174006-05-3 | |
| Record name | 7,8-dimethoxyquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1296367.png)
![2,2,2-Triphenyl-3-oxa-2lambda5-phosphabicyclo[3.1.0]hexane](/img/structure/B1296368.png)
![2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid](/img/structure/B1296370.png)




![N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]benzamide](/img/structure/B1296379.png)

![Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione](/img/structure/B1296381.png)
![Imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1296383.png)



